molecular formula C16H15NO2 B253265 N-Phenyl-N-(beta-oxophenethyl)acetamide

N-Phenyl-N-(beta-oxophenethyl)acetamide

Cat. No.: B253265
M. Wt: 253.29 g/mol
InChI Key: KVOZUEGVIVYYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-N-(beta-oxophenethyl)acetamide is an acetamide derivative characterized by a phenyl group attached to the nitrogen atom and a beta-oxophenethyl substituent. Acetamides are widely studied for their roles in pharmaceuticals, agrochemicals, and industrial intermediates due to their versatile reactivity and functional group compatibility .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-phenacyl-N-phenylacetamide

InChI

InChI=1S/C16H15NO2/c1-13(18)17(15-10-6-3-7-11-15)12-16(19)14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

KVOZUEGVIVYYBO-UHFFFAOYSA-N

SMILES

CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of N-Phenyl-N-(beta-oxophenethyl)acetamide and its analogs:

Compound Name Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound Not explicitly provided Phenyl, beta-oxophenethyl, acetamide Hypothesized: Drug intermediate or bioactive agent N/A
Methoxyacetylfentanyl ~352.4 (estimated) Phenyl, piperidinyl, methoxyacetyl Opioid receptor agonist (fentanyl analog)
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide 308.42 Piperidinyl, benzyl Laboratory chemical; acute toxicity (H302)
Acetoacetanilide (CAS 102-01-2) 177.20 Phenyl, acetoacetyl Pigment intermediate
N-Benzylacetoacetamide 205.25 Benzyl, acetoacetyl Pigment assistant (YH160)
N-(4-Hydroxyphenyl)acetamide 151.16 4-Hydroxyphenyl Pharmaceutical intermediate (e.g., paracetamol analogs)
N-Phenyl-N-(trifluoromethoxy)acetamide Not provided Trifluoromethoxy Electronic/steric modulation in drug design

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The trifluoromethoxy group in N-Phenyl-N-(trifluoromethoxy)acetamide enhances metabolic stability and electronic modulation, critical in drug design .
  • Steric Hindrance : Bulky substituents like the piperidinyl group in fentanyl analogs () influence receptor binding affinity and selectivity .

Research Findings and Contradictions

  • Anti-Inflammatory vs.
  • Structural-Activity Relationships (SAR): Minor structural changes, such as substituting a hydroxyl group (N-(4-hydroxyphenyl)acetamide, ) versus a chloro group (N-(4-Chloro-2-nitrophenyl)acetamide, ), drastically alter biological activity and toxicity .

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